molecular formula C26H32FN3O2 B3808728 [1-[[2-(3,5-Dimethylpyrazol-1-yl)-5-fluorophenyl]methyl]-3-(2-phenoxyethyl)piperidin-3-yl]methanol

[1-[[2-(3,5-Dimethylpyrazol-1-yl)-5-fluorophenyl]methyl]-3-(2-phenoxyethyl)piperidin-3-yl]methanol

Cat. No.: B3808728
M. Wt: 437.5 g/mol
InChI Key: GHJZGXWWGMVXHB-UHFFFAOYSA-N
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Description

[1-[[2-(3,5-Dimethylpyrazol-1-yl)-5-fluorophenyl]methyl]-3-(2-phenoxyethyl)piperidin-3-yl]methanol is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a fluorophenyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[[2-(3,5-Dimethylpyrazol-1-yl)-5-fluorophenyl]methyl]-3-(2-phenoxyethyl)piperidin-3-yl]methanol typically involves multiple steps, starting from readily available precursors. One common approach involves the alkylation of 3,5-dimethylpyrazole with a suitable halogenated fluorophenyl compound under basic conditions, followed by the introduction of the piperidine ring through a nucleophilic substitution reaction. The final step involves the reduction of the intermediate to yield the desired methanol derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

[1-[[2-(3,5-Dimethylpyrazol-1-yl)-5-fluorophenyl]methyl]-3-(2-phenoxyethyl)piperidin-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the fluorine atom or to modify the pyrazole ring.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, [1-[[2-(3,5-Dimethylpyrazol-1-yl)-5-fluorophenyl]methyl]-3-(2-phenoxyethyl)piperidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be used as a probe to study the interactions of pyrazole-containing molecules with biological targets. Its fluorinated phenyl group can be used for imaging studies, while the piperidine ring may interact with various receptors and enzymes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also be used as a catalyst or ligand in various chemical processes.

Mechanism of Action

The mechanism of action of [1-[[2-(3,5-Dimethylpyrazol-1-yl)-5-fluorophenyl]methyl]-3-(2-phenoxyethyl)piperidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with target proteins, while the fluorophenyl group may enhance binding affinity through hydrophobic interactions. The piperidine ring can modulate the compound’s overall conformation and influence its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: A simpler analog that lacks the fluorophenyl and piperidine groups.

    Fluorophenylpyrazole: Contains the fluorophenyl group but lacks the piperidine ring.

    Piperidinylmethanol: Contains the piperidine ring and hydroxyl group but lacks the pyrazole and fluorophenyl groups.

Uniqueness

[1-[[2-(3,5-Dimethylpyrazol-1-yl)-5-fluorophenyl]methyl]-3-(2-phenoxyethyl)piperidin-3-yl]methanol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrazole ring, fluorophenyl group, and piperidine ring allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

[1-[[2-(3,5-dimethylpyrazol-1-yl)-5-fluorophenyl]methyl]-3-(2-phenoxyethyl)piperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32FN3O2/c1-20-15-21(2)30(28-20)25-10-9-23(27)16-22(25)17-29-13-6-11-26(18-29,19-31)12-14-32-24-7-4-3-5-8-24/h3-5,7-10,15-16,31H,6,11-14,17-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJZGXWWGMVXHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(C=C(C=C2)F)CN3CCCC(C3)(CCOC4=CC=CC=C4)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-[[2-(3,5-Dimethylpyrazol-1-yl)-5-fluorophenyl]methyl]-3-(2-phenoxyethyl)piperidin-3-yl]methanol
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[1-[[2-(3,5-Dimethylpyrazol-1-yl)-5-fluorophenyl]methyl]-3-(2-phenoxyethyl)piperidin-3-yl]methanol
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[1-[[2-(3,5-Dimethylpyrazol-1-yl)-5-fluorophenyl]methyl]-3-(2-phenoxyethyl)piperidin-3-yl]methanol
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[1-[[2-(3,5-Dimethylpyrazol-1-yl)-5-fluorophenyl]methyl]-3-(2-phenoxyethyl)piperidin-3-yl]methanol
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[1-[[2-(3,5-Dimethylpyrazol-1-yl)-5-fluorophenyl]methyl]-3-(2-phenoxyethyl)piperidin-3-yl]methanol
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[1-[[2-(3,5-Dimethylpyrazol-1-yl)-5-fluorophenyl]methyl]-3-(2-phenoxyethyl)piperidin-3-yl]methanol

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